molecular formula C14H14O5 B11857163 Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate

Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B11857163
M. Wt: 262.26 g/mol
InChI Key: GDMRYVZMZYNRDR-UHFFFAOYSA-N
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Description

Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are found in many plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carbaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine . The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its potency and selectivity in various applications compared to similar compounds .

Biological Activity

Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate, also known by its CAS number 842-39-7, is a compound belonging to the class of chromene derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings and case studies.

Molecular Structure

The molecular formula for this compound is C14H14O5C_{14}H_{14}O_{5} with a molecular weight of approximately 262.26 g/mol. The structure features a chromene backbone with methoxy and methyl substituents that may influence its biological activity.

Physical Properties

PropertyValue
Molecular FormulaC₁₄H₁₄O₅
Molecular Weight262.26 g/mol
CAS Number842-39-7
PurityNot specified

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit significant activity against various pathogens, including bacteria and fungi. For instance, a study published in the Journal of Antibiotics reported that derivatives of chromene compounds demonstrated strong antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

In vitro studies have determined the Minimum Inhibitory Concentration (MIC) values for this compound, indicating its effectiveness as an antimicrobial agent. For example, compounds structurally similar to this compound showed MIC values ranging from 0.22 to 0.25 μg/mL against certain bacterial strains .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties . Research indicates that it can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage associated with oxidative stress . This activity is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role.

Anti-inflammatory Activity

This compound has been noted for its anti-inflammatory effects . Studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various biological models . This property could be beneficial in developing treatments for inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the efficacy of Ethyl 7-methoxy derivatives against Candida albicans, reporting a significant reduction in fungal growth with percentage inhibition rates exceeding 20% . The structure–activity relationship (SAR) analysis indicated that specific substitutions on the chromene ring enhance antimicrobial potency.
  • Mechanism of Action : Research has shown that these compounds may act by disrupting bacterial cell membranes or inhibiting key metabolic pathways within microbial cells . This mechanism underscores their potential as lead compounds in antibiotic development.
  • Synergistic Effects : Some studies have explored the synergistic effects of Ethyl 7-methoxy derivatives when combined with standard antibiotics like Ciprofloxacin, resulting in lower MICs for both drugs when used together . This finding opens avenues for combination therapies that could enhance treatment efficacy against resistant strains.

Properties

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

ethyl 7-methoxy-8-methyl-2-oxochromene-3-carboxylate

InChI

InChI=1S/C14H14O5/c1-4-18-13(15)10-7-9-5-6-11(17-3)8(2)12(9)19-14(10)16/h5-7H,4H2,1-3H3

InChI Key

GDMRYVZMZYNRDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C(C=C2)OC)C)OC1=O

Origin of Product

United States

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